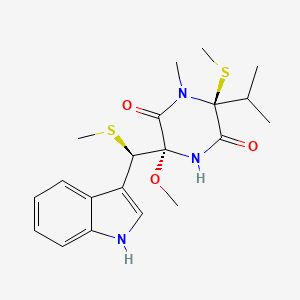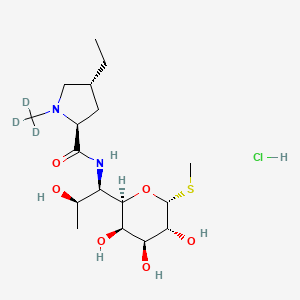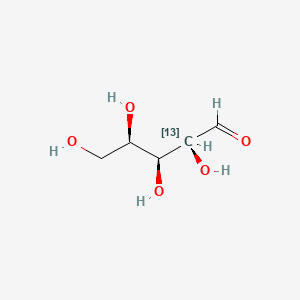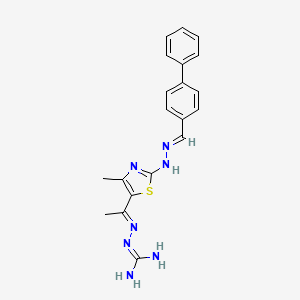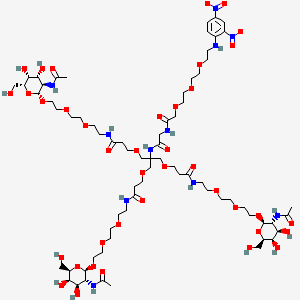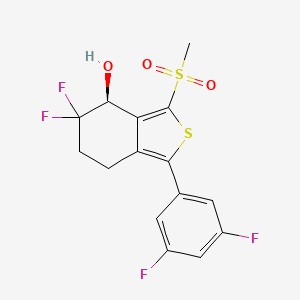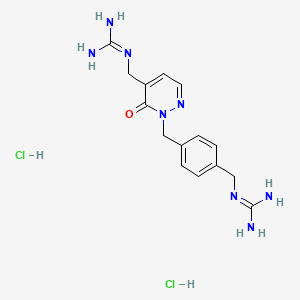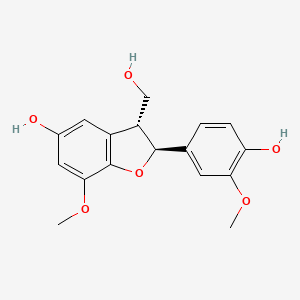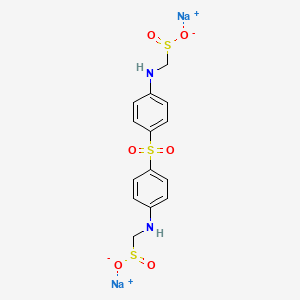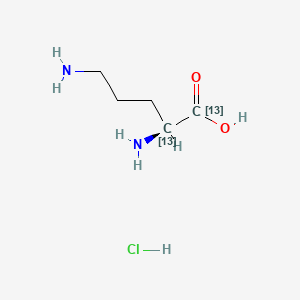
L-Ornithine-1,2-13C2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ornithine-1,2-13C2 (hydrochloride) is a stable isotope-labeled compound of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is crucial for the disposal of excess nitrogen . The compound is labeled with carbon-13 isotopes at the 1 and 2 positions, making it useful for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine-1,2-13C2 (hydrochloride) typically involves the synthesis of L-Ornithine followed by the introduction of carbon-13 isotopes. One common method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, and the reaction mixture is cooled. Sulfuric acid is used to regulate the pH value, and calcium sulfate is removed by filtration. The solution is vacuum concentrated, and barium hydroxide is added to adjust the pH. After filtering to remove barium sulfate, hydrochloric acid is used to regulate the pH again, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production methods for L-Ornithine-1,2-13C2 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Ornithine-1,2-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Ornithine-1,2-13C2 (hydrochloride) can lead to the formation of corresponding oxo compounds, while reduction can yield amines.
科学的研究の応用
L-Ornithine-1,2-13C2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development.
Biology: Plays a role in the urea cycle and is important for nitrogen disposal.
Medicine: Used in studies related to liver function and ammonia metabolism.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
作用機序
L-Ornithine-1,2-13C2 (hydrochloride) exerts its effects by participating in the urea cycle, where it helps in the disposal of excess nitrogen. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and function . The molecular targets and pathways involved include enzymes in the urea cycle and pathways related to polyamine synthesis.
類似化合物との比較
Similar Compounds
L-Ornithine hydrochloride: The non-labeled form of the compound.
L-Citrulline: Another amino acid involved in the urea cycle.
L-Arginine: A precursor to L-Ornithine in the urea cycle.
Uniqueness
L-Ornithine-1,2-13C2 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful for tracing metabolic pathways and quantifying biochemical processes. This labeling allows for precise tracking and measurement in various scientific studies, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
170.61 g/mol |
IUPAC名 |
(2S)-2,5-diamino(1,2-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i4+1,5+1; |
InChIキー |
GGTYBZJRPHEQDG-GSAMYSAMSA-N |
異性体SMILES |
C(C[13C@@H]([13C](=O)O)N)CN.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


